molecular formula C18H13BrN2O5 B1189073 4-bromo-2-hydroxy-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide

4-bromo-2-hydroxy-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide

Cat. No.: B1189073
M. Wt: 417.2g/mol
InChI Key: YFSAHGCEEPUBHC-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide typically involves the condensation of 4-bromo-2-hydroxybenzohydrazide with 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide is unique due to its combination of a bromine atom, hydroxyl groups, and a chromenyl moiety.

Properties

Molecular Formula

C18H13BrN2O5

Molecular Weight

417.2g/mol

IUPAC Name

4-bromo-2-hydroxy-N-[(E)-(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H13BrN2O5/c1-9-6-16(24)26-17-11(9)4-5-14(22)13(17)8-20-21-18(25)12-3-2-10(19)7-15(12)23/h2-8,22-23H,1H3,(H,21,25)/b20-8+

InChI Key

YFSAHGCEEPUBHC-DNTJNYDQSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)Br)O)O

Origin of Product

United States

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